molecular formula C6H5ClO B1419470 4-Chlorophenol-d4 CAS No. 285132-91-4

4-Chlorophenol-d4

Cat. No.: B1419470
CAS No.: 285132-91-4
M. Wt: 132.58 g/mol
InChI Key: WXNZTHHGJRFXKQ-RHQRLBAQSA-N
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Description

Significance of Isotopic Analogs in Chemical Research

Isotopic analogs are molecules in which one or more atoms have been replaced by their isotopes. ebsco.com In the case of deuterated compounds, hydrogen atoms are substituted with deuterium (B1214612), a stable isotope of hydrogen. cymitquimica.com This substitution results in a molecule that is chemically very similar to its non-deuterated counterpart but possesses a different mass. lgcstandards.com This mass difference is the key to their utility in research.

The use of stable isotopic tracers is a crucial and often unparalleled method for investigating issues related to trace contaminants. iaea.org By labeling compounds with stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can track the chemical and physical journey of these substances through the environment, food chains, and within living organisms. iaea.orgsymeres.com This ability to trace a labeled compound, even in the presence of its naturally occurring, unlabeled form, provides high sensitivity and specificity. iaea.org Furthermore, the study of isotopic effects, which are the changes in reaction rates due to isotopic substitution, provides valuable insights into the mechanisms of chemical reactions. ebsco.com

Role of 4-Chlorophenol-d4 as a Model Compound and Analytical Standard

This compound is a deuterated form of 4-chlorophenol (B41353), an organic compound that is considered a priority pollutant by environmental agencies due to its toxicity and persistence. nih.govacs.orgnih.goviwaponline.com The structure of this compound consists of a phenol (B47542) ring where four of the hydrogen atoms have been replaced by deuterium atoms, and a chlorine atom is attached at the fourth position. nih.gov

Its primary role in analytical chemistry is as an internal standard. iteh.aiiteh.ai In techniques like gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. lgcstandards.com Because this compound is chemically almost identical to the non-deuterated chlorophenols being analyzed, it behaves similarly during sample preparation, extraction, and chromatographic separation. lgcstandards.com However, due to its higher mass, it can be distinguished by the mass spectrometer, allowing for accurate correction of any analyte loss during the analytical process. lgcstandards.com This use of a deuterated internal standard significantly improves the accuracy and reproducibility of the analytical results. researchgate.net

Overview of Research Paradigms and Applications of this compound

The applications of this compound are predominantly in the field of environmental and analytical chemistry. It is frequently used in methods for the determination of chlorophenols in various environmental matrices such as water, soil, and sediments. iteh.airesearchgate.netacs.orggoogle.com For instance, it has been employed as an internal standard for the quantification of monochlorophenols and dichlorophenols in sediment and soil samples using GC-MS. google.com

Research studies often utilize this compound to develop and validate sensitive analytical methods capable of detecting very low concentrations of chlorophenols. researchgate.net These methods are crucial for monitoring environmental quality and ensuring compliance with regulatory limits. acs.orgnih.goviwaponline.com The use of this compound and other deuterated analogs is also recommended in standard methods, such as those published by the U.S. Environmental Protection Agency (EPA), for the analysis of semivolatile organic compounds. epa.gov

Beyond its role as a standard, the study of deuterated compounds like this compound contributes to a fundamental understanding of chemical processes. For example, research into the mass spectrometry of isotopic mixtures of chlorophenols has been used to refine quantitative analysis techniques. nih.gov

Physicochemical Properties of 4-Chlorophenol and its Deuterated Analog

Property4-ChlorophenolThis compound
Chemical Formula C₆H₅ClOC₆HClD₄O
Molar Mass 128.56 g/mol wikipedia.org132.58 g/mol nih.gov
Melting Point 43.1 °C wikipedia.orgNot readily available
Boiling Point 219 °C wikipedia.orgNot readily available
Water Solubility 27.1 g/L wikipedia.orgNot readily available
Acidity (pKa) 9.41 wikipedia.orgNot readily available

Note: Some physical properties for this compound are not as widely documented as for its non-deuterated counterpart.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNZTHHGJRFXKQ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285132-91-4
Record name 285132-91-4
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Synthesis and Characterization of 4 Chlorophenol D4

Deuteration Strategies and Methodologies

The introduction of deuterium (B1214612) atoms onto an aromatic ring, such as in phenol (B47542), can be achieved through several established chemical strategies. These methods often rely on hydrogen-deuterium (H-D) exchange reactions, where protons on the aromatic nucleus are replaced by deuterons from a deuterium source. The choice of methodology depends on the desired degree of deuteration, regioselectivity, and scalability.

Common strategies for the deuteration of phenols include:

Acid-Catalyzed H-D Exchange: This is a widely used method for deuterating aromatic compounds. The electron-donating hydroxyl group of phenol activates the ortho and para positions, making them susceptible to electrophilic substitution by deuterium ions (deuterons). Strong acids are used as catalysts in the presence of a deuterium source, typically deuterium oxide (D₂O). stackexchange.com

Heterogeneous Catalysts: Polymer-supported acid catalysts like Amberlyst 15 have been successfully employed. researchgate.net The reaction typically involves heating the phenolic compound with the resin in D₂O. researchgate.net For instance, di- and trihydroxybenzenes have been deuterated by heating them with an Amberlyst-15 catalyst in D₂O at 110°C for 24 hours. researchgate.net

Homogeneous Catalysts: Acidic media such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid (CF₃COOD) can also facilitate the exchange. stackexchange.com The High Temperature/Dilute Acid (HTDA) method has been investigated for the deuteration of phenol, showing faster exchange at the ortho and para positions compared to the meta position. stackexchange.com

Metal-Catalyzed H-D Exchange: Transition metals can catalyze the H-D exchange on aromatic rings. Platinum-on-carbon (Pt/C) is a particularly effective catalyst for this transformation. oup.com In one established method, phenol can be fully deuterated using a Pt/C catalyst in D₂O under a hydrogen (H₂) atmosphere, even at room temperature. oup.com Other metals like palladium have also been explored for deuterating various aromatic substrates. researchgate.net Scalable methods using nanostructured iron catalysts with D₂O have also been developed for deuterating phenols and other hetero)arenes. nih.gov

Deuteration in Supercritical D₂O: Heating phenols in supercritical deuterium oxide (at temperatures like 400°C) can lead to H-D exchange even at the less reactive meta positions, in addition to the ortho and para sites, without the need for a catalyst. researchgate.netresearchgate.net

The synthesis of 4-Chlorophenol-d4 specifically targets the replacement of the four hydrogens on the phenyl ring (at positions 2, 3, 5, and 6). Given that the chlorine and hydroxyl groups direct electrophilic substitution to the positions ortho to them, a combination of these strategies or specific precursors might be employed to achieve full deuteration of the ring.

Table 1. Comparison of Deuteration Methodologies for Phenolic Compounds
MethodologyDeuterium SourceCatalyst/ConditionsKey CharacteristicsReference
Acid-Catalyzed (Heterogeneous)D₂OAmberlyst 15 resin, 110°CSimple, convenient, one-step procedure. Catalyst is easily removed. researchgate.net
Acid-Catalyzed (Homogeneous)D₂O / CF₃COODD₂SO₄ or CF₃COODEffective for electron-rich aromatics; ortho/para selective. stackexchange.com
Metal-Catalyzed ExchangeD₂OPt/C, H₂ atmosphereHighly efficient, can achieve full deuteration under mild conditions. oup.com
Metal-Catalyzed ExchangeD₂ONanostructured Iron, H₂ pressureScalable, robust, and allows for high quality control. nih.gov
Supercritical D₂OD₂OHigh temperature (e.g., >380°C) and pressureAllows for deuteration at less activated meta positions; catalyst-free. researchgate.net

Isotopic Purity Assessment and Analytical Techniques for Characterization

Ensuring the isotopic purity of this compound is paramount for its use as an internal standard. bvsalud.org Isotopic purity refers to the percentage of a specific isotope at a particular labeled position in a molecule. isotope.com The primary goal is to determine the isotopic enrichment and confirm the absence or minimal presence of lesser-deuterated species (e.g., d3, d2, d1) and the unlabeled (d0) compound. isotope.comrsc.org The principal techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy. bvsalud.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) ratio of the molecular ion, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. nih.govresearchgate.net Techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are commonly used. nih.govresearchgate.net The relative abundances of the ion peaks corresponding to the d4, d3, d2, d1, and d0 species are used to calculate the isotopic enrichment. rsc.org Tandem mass spectrometry (MS/MS) can further provide information about the location of the deuterium labels by analyzing the fragmentation patterns of the deuterated parent ion. nih.govscielo.br

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the aromatic protons (at positions 2, 3, 5, and 6) should be nearly absent. The degree of deuteration can be quantified by comparing the integration of any residual proton signals against a non-deuterated internal standard or the non-exchangeable proton of the hydroxyl group (if measured in a non-protic solvent). researchgate.netuni-rostock.de

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling. cdnsciencepub.com

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium affects the signals of the attached carbon atoms. The C-D coupling causes the carbon signals to appear as multiplets (e.g., a triplet for a CD group), and the signals are often shifted slightly upfield compared to the corresponding C-H signals. This provides further confirmation of the labeling positions. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is often used to determine the chemical purity of the compound, ensuring that the sample is free from other chemical contaminants prior to isotopic analysis. It is often coupled with MS (LC-MS) for simultaneous purity and isotopic distribution analysis. researchgate.netrsc.org

Table 2. Analytical Techniques for Characterization of this compound
TechniqueInformation ProvidedKey AdvantagesReference
Mass Spectrometry (HRMS, LC-MS, GC-MS)Isotopic distribution (d0 to d4), molecular weight confirmation, isotopic enrichment.High sensitivity, requires very small sample amounts, provides isotopologue ratios. rsc.orgnih.govresearchgate.net
¹H NMRConfirms absence of protons at labeled sites, quantifies degree of deuteration.Provides positional information, quantitative with internal standard. researchgate.netuni-rostock.de
²H NMRDirect detection and confirmation of deuterium at specific sites.Unambiguous proof of deuterium incorporation and location. cdnsciencepub.com
¹³C NMRConfirms labeling positions through C-D coupling and isotopic shifts.Provides structural integrity and confirms labeling sites. cdnsciencepub.com
HPLCChemical purity assessment.Separates the target compound from synthesis byproducts and impurities.

Spectroscopic Analysis for Deuterium Incorporation

Spectroscopic analysis provides the definitive proof of structure and successful deuterium incorporation in the synthesized this compound.

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak shifted relative to its non-deuterated analog. Unlabeled 4-chlorophenol (B41353) (C₆H₅ClO) has a monoisotopic mass of approximately 128.00 Da for the ³⁵Cl isotope. The fully deuterated this compound (C₆HD₄ClO, assuming the hydroxyl proton is not exchanged) would have a mass of approximately 132.03 Da. The observation of this mass shift is the primary confirmation of deuteration. The cluster of peaks around the molecular ion, resulting from the natural abundance of ³⁷Cl, will also be shifted by 4 mass units.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to verify the disappearance of signals from the deuterated positions. For 4-chlorophenol, the aromatic protons appear as two doublets in the region of approximately δ 6.8-7.3 ppm. rsc.org In a successful synthesis of this compound, these signals should be absent or reduced to trace levels. The only major signal would be from the hydroxyl proton (unless exchanged with a deuterated solvent like D₂O), which is a broad singlet. researchgate.net

Infrared (IR) / Fourier-Transform Infrared (FTIR) Spectroscopy: Deuterium substitution also alters the vibrational frequencies in the IR spectrum. The C-H stretching vibrations, typically seen in the 3000-3100 cm⁻¹ region for aromatics, will be replaced by C-D stretching vibrations at a lower frequency (approximately 2200-2300 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-H bending vibrations will also shift to lower wavenumbers. dergipark.org.tr While less common for routine purity assessment, FTIR can provide complementary structural confirmation.

Table 3. Expected Spectroscopic Data for this compound
Spectroscopic MethodExpected ObservationComparison with Unlabeled 4-Chlorophenol
Mass Spectrometry (EI-MS)Molecular ion (M⁺) peak at m/z ≈ 132 (for ³⁵Cl).Unlabeled M⁺ is at m/z ≈ 128. A +4 Da mass shift is observed.
¹H NMRAbsence of signals in the aromatic region (δ ≈ 6.8-7.3 ppm). A singlet for the OH proton may be visible.Unlabeled compound shows two doublets for the four aromatic protons.
¹³C NMRCarbon signals for C2, C3, C5, and C6 will show C-D coupling and a slight upfield isotopic shift.Unlabeled compound shows sharp singlets for these carbons (with proton decoupling).
FTIR SpectroscopyAppearance of C-D stretching bands (~2200-2300 cm⁻¹). Disappearance of aromatic C-H stretching bands (~3000-3100 cm⁻¹).Unlabeled compound shows prominent C-H stretches and lacks C-D stretches.

Advanced Analytical Methodologies Utilizing 4 Chlorophenol D4

Isotope Dilution Mass Spectrometry (IDMS) for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of elements and their isotopes in a variety of samples. ontosight.ai It is often considered a primary method of measurement because it is based on a thorough understanding of fundamental physical and chemical principles. ontosight.ai

Principles and Theoretical Framework of IDMS

The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as 4-Chlorophenol-d4, to a sample containing the analyte of interest (the native, unlabeled 4-chlorophenol). ontosight.aibritannica.com This mixture is then homogenized to ensure isotopic equilibrium. speciation.net Following extraction and analysis by a mass spectrometer, the ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. ontosight.ai

Because the labeled and unlabeled compounds are chemically identical, they behave the same way during sample preparation, extraction, and analysis. ontosight.ai This co-behavior effectively cancels out systematic and random errors that can occur during these steps, such as analyte loss or variations in instrument response. speciation.netepa.gov The concentration of the native analyte in the original sample can then be calculated with high accuracy based on the measured isotope ratio and the known amount of the added labeled standard. ontosight.ai The use of a stable isotope-labeled compound is one of several options for internal standards in mass spectrometry, which also include using structurally related or similar compounds, or no internal standard at all. researchgate.net

Applications in Complex Environmental Matrices

The analysis of semi-volatile organic compounds in complex environmental matrices like industrial wastewater, soil, and solid waste presents significant analytical challenges. keikaventures.com These matrices often contain a multitude of interfering compounds that can complicate quantification. epa.gov IDMS, as outlined in U.S. EPA Method 1625, is specifically designed to determine semi-volatile organic pollutants in these challenging samples. epa.gov

In this method, stable isotopically labeled analogs of the target compounds, including this compound, are added to the sample at the very beginning of the analytical process. epa.gov The sample then undergoes extraction procedures, often involving adjustments to pH, followed by concentration. epa.gov The use of the labeled standard from the outset corrects for variability throughout the entire analytical technique. epa.gov This approach is crucial for accurately quantifying pollutants in diverse and complex industrial and municipal discharges. epa.gov For example, a study on the analysis of chlorophenols in seawater utilized a deuterated internal standard to ensure high accuracy and reproducibility, achieving detection limits in the nanogram-per-liter range. researchgate.net

Precision and Accuracy Enhancement via this compound Internal Standard

The use of this compound as an internal standard in IDMS significantly enhances the precision and accuracy of the analytical results. epa.gov By correcting for analyte loss during sample preparation and analysis, as well as for fluctuations in instrument response, the isotope dilution technique provides more reliable data compared to other calibration methods. speciation.netepa.gov

A validation study of U.S. EPA Method 1625 demonstrated a notable improvement in both accuracy and precision when using isotope dilution compared to the internal standard method. epa.gov The median accuracy across all compounds was 7.6% for isotope dilution, a significant improvement over the 22.3% for the internal standard method. epa.gov Similarly, the median precision was 14.3% for isotope dilution, compared to 29.8% for the internal standard method. epa.gov This enhancement is attributed to the labeled analogue being added before extraction, which corrects for recovery issues, and the close match in response sensitivities between the analyte and its labeled counterpart. epa.gov

The following table illustrates the improvement in data quality when using isotope dilution:

MethodMedian Accuracy (%)Median Precision (%)
Isotope Dilution7.614.3
Internal Standard22.329.8

Data from an interlaboratory validation study of U.S. EPA Method 1625, showing the superior accuracy and precision of the isotope dilution method. epa.gov

Chromatographic Techniques with this compound as Internal Standard/Surrogate

Chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone of modern environmental analysis. The use of this compound as an internal standard or surrogate is integral to the development and application of robust and reliable methods for the determination of semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds. U.S. EPA Method 8270D is a common method that employs GC-MS for the determination of these compounds in extracts from various matrices, including solid waste, soil, and water. keikaventures.comthermofisher.com The method involves introducing the sample extract into a gas chromatograph with a capillary column, which separates the compounds before they are detected by a mass spectrometer.

In the development of GC-MS methods, this compound can be used as a surrogate standard. Surrogates are compounds that are chemically similar to the target analytes and are added to the sample before preparation and analysis. Their recovery is monitored to assess the efficiency of the analytical process for each sample. For instance, in the analysis of chlorophenolics in water by GC-MS/MS, a labeled chlorophenolic solution was spiked into the samples before extraction to evaluate method performance. thermofisher.com

The following table presents typical recovery and precision data for surrogates in GC-MS analysis of semi-volatile organic compounds:

Surrogate CompoundLower Limit for Recovery (%)Upper Limit for Recovery (%)
2-Fluorophenol21110
Phenol-d510110
Nitrobenzene-d535114
2-Fluorobiphenyl43116
2,4,6-Tribromophenol10123
Terphenyl-d1433141

This table shows the quality control limits for surrogate recovery in a typical GC-MS method for semi-volatile organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

For compounds that are highly polar or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred analytical technique. ulisboa.pt The development of LC-MS/MS methods for the analysis of chlorophenols also benefits from the use of isotopically labeled internal standards like this compound. researchgate.net

In LC-MS/MS method development, the selection of the internal standard is a critical step to ensure accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.netorientjchem.org The ideal internal standard, such as a stable isotope-labeled version of the analyte, will have similar chromatographic and ionization properties to the analyte. orientjchem.org For example, a study on the determination of chlorophenols in water by LC-MS/MS highlighted the importance of optimizing mass spectrometry conditions for the formation of parent and product ions, as well as selecting appropriate chromatographic conditions. ulisboa.pt In another study, urine samples were spiked with d4-4-CP as an internal standard before being assayed for 4-chlorophenol (B41353) using a published LC-MS/MS method. researchgate.net

The following table shows an example of the precision and accuracy of a validated LC-MS/MS method for antituberculosis drugs using isotope-labeled internal standards, demonstrating the high quality of data achievable with this approach. nih.gov

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Pyrazinamide<12.46<6.4390.15 - 104.6294.00 - 104.02
Isoniazid<12.46<6.4390.15 - 104.6294.00 - 104.02
Rifampicin<12.46<6.4390.15 - 104.6294.00 - 104.02
Ethambutol<12.46<6.4390.15 - 104.6294.00 - 104.02

Method Validation Protocols for 4-Chlorophenol Analysis

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For the analysis of 4-Chlorophenol, this involves a series of experiments to establish performance characteristics, with this compound playing a pivotal role as a surrogate standard.

Recovery Studies and Matrix Effects Assessment

The journey of an analyte from a complex environmental sample to the detector of an analytical instrument is fraught with potential for loss. Recovery studies are essential to quantify the efficiency of the entire analytical process, from extraction and cleanup to final analysis. In these studies, a known amount of this compound is added to the sample at the very beginning of the sample preparation procedure. Since this compound is chemically identical to the native 4-Chlorophenol, it experiences similar losses during each step. By measuring the final amount of this compound, analysts can calculate a recovery percentage, which is then used to correct the concentration of the native 4-Chlorophenol.

Environmental samples are inherently complex, containing a myriad of co-extractable substances that can interfere with the analysis. This phenomenon, known as the matrix effect, can either suppress or enhance the instrumental signal of the target analyte, leading to inaccurate quantification. ct.gov The use of this compound is instrumental in assessing and compensating for these matrix effects. ct.govnemc.us Because the deuterated standard co-elutes very closely with the native compound and has a similar ionization efficiency in mass spectrometry, any signal suppression or enhancement caused by the matrix will affect both compounds to a similar degree. This allows for a reliable correction of the native analyte's concentration, ensuring the reported values are accurate despite the complexity of the sample matrix. nemc.us

For example, in the analysis of drinking water by gas chromatography/mass spectrometry (GC/MS), surrogate recovery criteria for deuterated phenols like 2-chlorophenol-3,4,5,6-d4 (B165308) are typically set between 70-130%. epa.gov If the recovery of the deuterated standard falls outside this range, it indicates a potential problem with the analysis for that specific sample, such as significant matrix interference. epa.gov

Table 1: Representative Recovery Rates in Environmental Water Samples This table is interactive. Click on the headers to sort the data.

Matrix Analytical Method Recovery Rate (%) Reference
Surface Water HPLC-DAD 86.2–95.1 semanticscholar.org
Wastewater HPLC-DAD 79.1–86.3 semanticscholar.org
Environmental Water HPLC 90-105 researchgate.net
Drinking Water GC/MS 70-130 (criteria) epa.gov
Quality Control and Quality Assurance Frameworks

Robust quality control (QC) and quality assurance (QA) frameworks are fundamental to the generation of legally defensible and scientifically sound data. epa.gov In the context of 4-Chlorophenol analysis, this compound is an integral component of these frameworks. epa.gov

A comprehensive QA program involves the development of a structured and systematic planning document, such as a Quality Assurance Project Plan (QAPP) or a Sampling and Analysis Plan (SAP). epa.gov This plan outlines the entire analytical process, including the use of QC samples.

Key QC measures that utilize deuterated standards include:

Method Blanks: These are analyte-free matrices (e.g., purified water) that are carried through the entire analytical procedure in the same manner as the samples. ct.gov They are spiked with this compound to monitor for any laboratory-introduced contamination and to assess the recovery of the method in the absence of a sample matrix.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): These are created by adding a known amount of the target analytes and the deuterated standard to a real environmental sample. ct.gov The analysis of MS/MSD samples helps to evaluate the effect of the sample matrix on the accuracy and precision of the method. ct.govnemc.us

Surrogate Standards: As previously discussed, this compound is added to every sample, blank, and QC sample to monitor the performance of the method for each individual analysis. epa.gov The recovery of the surrogate is a critical QC check. epa.gov

The U.S. Environmental Protection Agency (EPA) Contract Laboratory Program (CLP) has extensively studied the use of deuterated monitoring compounds (DMCs), including deuterated phenols, and found that they provide an excellent indication of method performance and matrix effects for every sample. nemc.us

Detection Limits and Quantification Limits in Environmental Samples

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. d-nb.info The determination of these limits is influenced by factors such as instrumental sensitivity, background noise, and matrix interference. d-nb.info

Various analytical techniques offer different levels of sensitivity for the determination of chlorophenols in environmental samples. For instance, methods combining solid-phase extraction (SPE) with high-performance liquid chromatography (HPLC) have achieved LODs for chlorophenols in the range of 0.013-0.020 µg/L and LOQs from 0.043 to 0.070 µg/L in environmental water. researchgate.net Another study utilizing HPLC with a diode array detector (HPLC-DAD) reported LOQs for various phenolic compounds, including chlorophenols, ranging from 4.38 to 89.7 ng/L in surface water and 7.83 to 167 ng/L in wastewater. semanticscholar.org Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has demonstrated even lower detection limits for chlorophenols in seawater, in the range of 0.06−0.26 ng/L. researchgate.net

Table 2: Detection and Quantification Limits for Chlorophenols in Water Samples This table is interactive. Click on the headers to sort the data.

Analytical Technique Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC Environmental Water 0.013-0.020 µg/L 0.043-0.070 µg/L researchgate.net
HPLC-DAD Surface Water - 4.38-89.7 ng/L semanticscholar.org
HPLC-DAD Wastewater - 7.83-167 ng/L semanticscholar.org
GC-MS/MS Seawater 0.06-0.26 ng/L - researchgate.net
GC/MS Drinking Water 0.02-0.58 µg/L (MDL) - epa.gov
LC/MS/MS Drinking, Ground, Surface Water - 0.10 µg/L epa.gov

MDL = Method Detection Limit

Hyphenated Techniques and Emerging Analytical Approaches

The quest for greater sensitivity, selectivity, and efficiency in environmental analysis has led to the development of hyphenated analytical techniques and other emerging approaches. researchgate.net These powerful tools often rely on isotopically labeled standards like this compound for robust quantification.

Hyphenated techniques involve the coupling of two or more analytical instruments to perform a more comprehensive analysis. ijsrtjournal.com The most common hyphenated techniques for the analysis of organic micropollutants like 4-Chlorophenol are:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique in environmental laboratories. researchgate.net Gas chromatography separates the components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the ionized molecules. ct.gov The use of this compound as an internal standard in GC-MS analysis is a well-established practice for accurate quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds that are not easily analyzed by GC. researchgate.netijpsjournal.com The combination of liquid chromatography for separation with the high selectivity and sensitivity of mass spectrometry makes it a powerful tool for analyzing 4-Chlorophenol and its transformation products in aqueous samples. researchgate.netijpsjournal.com The use of deuterated internal standards is crucial for reliable quantification in LC-MS. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique takes the selectivity of LC-MS a step further by using two stages of mass analysis. researchgate.net This significantly reduces matrix interference and improves the signal-to-noise ratio, allowing for ultra-trace level detection of contaminants. researchgate.net The use of this compound in LC-MS/MS methods is essential for achieving the highest levels of accuracy and precision. researchgate.net

Emerging analytical approaches often focus on miniaturization, automation, and improved sample preparation techniques. These include:

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. researchgate.netlut.fi When coupled with GC or GC-MS, SPME offers a rapid and efficient method for the analysis of chlorophenols. researchgate.netlut.fi The use of this compound as an internal standard is critical to correct for variations in the extraction efficiency of the SPME fiber.

Compound-Specific Isotope Analysis (CSIA): CSIA is an advanced technique that measures the stable isotopic composition (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of a specific compound. tum.de This can provide valuable information about the source and degradation pathways of contaminants in the environment. While not directly using this compound for quantification in the traditional sense, the development of analytical methods for CSIA of chlorinated compounds relies on a deep understanding of isotope chemistry. tum.de

The continuous evolution of analytical instrumentation and methodologies, underpinned by the use of reliable internal standards like this compound, will undoubtedly lead to a more comprehensive understanding of the fate and transport of 4-Chlorophenol in the environment.

Mechanistic Studies of Environmental Transformation Pathways Using 4 Chlorophenol D4

Elucidation of Photodegradation Mechanisms

The photodegradation of 4-chlorophenol (B41353) is a significant environmental attenuation process. Using 4-Chlorophenol-d4 allows for detailed mechanistic studies through the analysis of isotope effects and the identification of labeled transformation products.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It provides powerful insights into reaction mechanisms by revealing which bonds are broken or altered in the rate-determining step. wikipedia.orgnumberanalytics.com In photolytic reactions of 4-chlorophenol, the primary photochemical step is often the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov

Research on the photolysis of 4-chlorophenol has utilized compound-specific isotope analysis to probe these mechanisms. A study investigating the carbon kinetic isotope effect during the photolysis of 4-chlorophenol in both liquid and frozen aqueous solutions found a similar carbon KIE across a temperature range of +20 to -40 °C. nih.gov This consistency suggests that the heterogeneous cleavage of the C-Cl bond in the excited state is the common, pivotal step leading to the formation of key intermediates. nih.gov

When this compound is used, the substitution of hydrogen with deuterium (B1214612) on the aromatic ring does not directly involve the primary C-Cl bond being broken. Therefore, any observed effect would be a secondary kinetic isotope effect (SKIE), which is typically much smaller than a primary KIE. wikipedia.org However, precise measurement of these small effects can still provide information about changes in the transition state of the reaction. The apparent kinetic isotope effect (AKIE) can be calculated to characterize the isotopic effect of bond cleavage and help differentiate between potential reaction pathways. rsc.org

A significant advantage of using this compound is the ability to trace its transformation pathway by identifying the deuterium-labeled products. The deuterium atoms act as a stable isotopic label, making it possible to distinguish the transformation products from the background matrix in complex environmental samples. This is particularly useful in mass spectrometry-based analytical methods.

The photolysis of 4-chlorophenol is known to proceed through highly reactive intermediates, such as carbene and hydroxyphenyl cations, which then react to form various final products. nih.gov Electrical decomposition studies, which can simulate some oxidative pathways, have identified major products such as hydroquinone (B1673460) and chlorohydroquinone. nih.gov In a study involving this compound, these resulting products would be deuterated (e.g., hydroquinone-d3, chlorohydroquinone-d2), confirming their origin from the parent compound. The use of deuterium-labeled standards is a common practice to improve the accuracy and quantification of transformation products in environmental analyses. rsc.orgthermofisher.comlcms.cz

Isotope fractionation during photochemical reactions can be influenced by various environmental parameters, providing further clues about the degradation mechanism.

Temperature: While studies on 4-chlorophenol photolysis found that temperature changes between +20 °C and -40 °C did not significantly alter the carbon kinetic isotope effect, the composition of the final photoproducts was substantially different between liquid and frozen media. nih.gov This indicates that while the initial C-Cl bond cleavage may be the same, the subsequent reaction pathways of the intermediates are highly dependent on the physical phase and temperature. nih.gov

pH: The pH of the aqueous medium can significantly influence photochemical reactions. For aromatic compounds like anilines, which are structurally similar to phenols, pH affects the speciation of the molecule (protonated vs. neutral). nih.gov These different species can have distinct excited states (singlet vs. triplet) that may undergo degradation via different reaction pathways, leading to variations in carbon and nitrogen isotope fractionation. nih.gov A similar effect would be expected for 4-chlorophenol, where pH changes could alter the dominant photodegradation pathway and thus the observed isotope fractionation.

Physical State: The transfer of volatile organic compounds between aqueous and gaseous phases can also cause isotope fractionation. rsc.org While this is less critical for the relatively low volatility 4-chlorophenol, the medium in which the reaction occurs (e.g., liquid water, ice surface) has a profound impact on the products formed, suggesting that the mobility and reactivity of intermediates are controlled by the surrounding environment. nih.gov

Identification of Deuterium-Labeled Transformation Products

Investigation of Biodegradation Pathways

The biodegradation of 4-chlorophenol by microorganisms is a key process for its removal from contaminated sites. Deuterated tracers like this compound are instrumental in studying the intricate enzymatic pathways involved.

Bacteria capable of degrading 4-chlorophenol typically employ one of two main initial pathways: conversion to 4-chlorocatechol or to hydroquinone . nih.govacs.orgresearchgate.net These intermediates are then further processed through ring-cleavage reactions. nih.govresearchgate.net

Using this compound as a substrate in microbial cultures allows for unambiguous tracking of the compound's fate. The deuterium label is carried through the metabolic pathway, enabling the positive identification of key deuterated intermediates like 4-chlorocatechol-d3 or hydroquinone-d3. This technique is especially powerful in complex systems like activated sludge or soil, where numerous other organic molecules are present. Studies on other deuterated volatile compounds, such as toluene-d8, have successfully demonstrated how isotope fractionation can be monitored in both liquid and gas phases to understand the interplay of phase exchange and biodegradation. nih.gov

Compound-specific isotope analysis (CSIA) of 4-chlorophenol during its biodegradation provides deep insights into the enzymatic mechanisms and their regulation. nih.gov The magnitude of isotope fractionation can reveal whether the enzymatic reaction itself or another process, such as transport of the substrate into the cell, is the rate-limiting step. nih.govacs.org

A landmark study on the degradation of 4-chlorophenol by the bacterium Arthrobacter chlorophenolicus A6 revealed that the extent of carbon isotope fractionation was highly dependent on the substrate concentration. nih.govacs.org

Table 1: Carbon Isotope Fractionation of 4-Chlorophenol During Biodegradation by A. chlorophenolicus A6

Experimental Condition Substrate Concentration Carbon Isotope Enrichment Factor (εC) Inferred Rate-Limiting Step
Batch Culture High (220 mg/L) -2.1 ± 0.5‰ Mixed limitation
Chemostat (High Flow) High (88 mg/L) -1.0 ± 0.5‰ Substrate mass transfer
Chemostat (Low Flow) Low (90 µg/L) -4.1 ± 0.2‰ Enzymatic reaction

Data sourced from nih.govacs.org.

The key findings from this research were:

At low, environmentally relevant concentrations (90 µg/L), the isotope fractionation was significantly larger (εC = -4.1 ± 0.2‰). nih.govacs.org This larger value is believed to represent the "unmasked" intrinsic kinetic isotope effect of the initial enzymatic attack on the molecule. nih.gov

The initial degradation step in A. chlorophenolicus A6 is catalyzed by monooxygenase enzymes. acs.org The shift in isotope fractionation indicates a change in the rate-limiting step from transport to the enzymatic reaction as the substrate becomes scarce. This demonstrates that bacteria can regulate their enzyme activity in response to pollutant concentration, a crucial adaptation for survival and bioremediation in micropollutant-contaminated environments. nih.gov The use of isotopically labeled compounds like this compound is fundamental to uncovering these subtle but significant mechanistic details. rutgers.edu

Co-metabolism and Biodegradation Kinetics

The study of 4-chlorophenol (4-CP) biodegradation is crucial due to its persistence and toxicity in the environment. nih.govacs.org In many cases, microorganisms are unable to utilize 4-CP as a sole carbon source, necessitating the presence of a primary substrate to support growth and enzymatic activity, a process known as co-metabolism. mdpi.com The kinetics of this process are complex and can be influenced by the nature of the co-substrate and the microbial species involved.

Photosynthetic bacteria have demonstrated the ability to biodegrade 4-CP under dark aerobic conditions. nih.gov The presence of various carbon sources, such as glucose, sodium acetate, sodium propionate, sucrose, and malic acid, as co-metabolic substrates has been shown to accelerate the biodegradation of 4-CP. nih.gov In one study, using glucose as the co-substrate resulted in a maximum 4-CP degradation rate of 96.99% after 6 days of culture under optimal conditions of pH 7.5 and a temperature of 30°C. nih.gov The biodegradation kinetics in this system were found to follow the Haldane model, which accounts for substrate inhibition at high concentrations. nih.gov The kinetic constants were determined to be rmax = 0.14 d⁻¹, Km = 33.9 mg·L⁻¹, and Ki = 159.6 mg·L⁻¹. nih.gov

The presence of other phenolic compounds can also influence the co-metabolic degradation of 4-CP. For instance, the presence of phenol (B47542) has been shown to enhance the biodegradation of 4-CP. nih.govacs.orgnih.gov When the concentration of co-existing phenol reached 100 mg·L⁻¹, the maximum degradation rate of 4-CP increased to 90.20%. nih.gov Conversely, the presence of 2,4-dichlorophenol (B122985) (2,4-DCP) tends to decrease the degradation rate of 4-CP. nih.gov

Studies with the bacterium Stenotrophomonas maltophilia KB2 have also shed light on the co-metabolic biodegradation of 4-CP in the presence of phenol. bibliotekanauki.pl The kinetics of 4-CP transformation by resting cells of this strain were described by the Haldane equation, with the following estimated parameters: kc = 0.229 gc/gxh, Ksc = 0.696 gc/m³, and KIc = 43.82 gc/m³. bibliotekanauki.pl The interaction between phenol and 4-CP during co-metabolism was investigated using two kinetic models: one considering only competitive inhibition (CIModel) and another considering both competitive and non-competitive inhibition (CNIModel). The CNIModel provided a better approximation of the experimental data, suggesting a more complex inhibitory interaction between the two substrates. bibliotekanauki.pl

ParameterValueConditionsReference
Haldane Kinetic Constants (Photosynthetic Bacteria)
Maximum specific degradation rate (rmax)0.14 d⁻¹Co-metabolism with glucose nih.gov
Half-saturation constant (Km)33.9 mg·L⁻¹Co-metabolism with glucose nih.gov
Inhibition constant (Ki)159.6 mg·L⁻¹Co-metabolism with glucose nih.gov
Haldane Kinetic Constants (Stenotrophomonas maltophilia KB2)
Maximum specific transformation rate (kc)0.229 gc/gxhResting cells bibliotekanauki.pl
Half-saturation constant (Ksc)0.696 gc/m³Resting cells bibliotekanauki.pl
Inhibition constant (KIc)43.82 gc/m³Resting cells bibliotekanauki.pl

Adsorption and Sorption Dynamics using this compound

The use of deuterated compounds like this compound is instrumental in elucidating the mechanisms of adsorption and sorption in environmental systems. Isotopic labeling allows for precise tracing of the compound's fate and provides insights into the dynamics of these processes.

Isotopic Tracing in Sorption/Desorption Processes

Isotopic tracing with deuterated compounds is a powerful technique for studying the sorption and desorption of contaminants in soil and aquatic environments. The use of this compound as an internal standard in analytical methods allows for high accuracy and reproducibility when determining the concentration of chlorophenols in environmental samples. researchgate.net This is because the deuterated analog has chemical properties that are nearly identical to the non-deuterated compound, but it can be distinguished using mass spectrometry. researchgate.net This approach helps to correct for losses during sample preparation and analysis, leading to more reliable quantification of adsorption and desorption phenomena.

Studies on the sorption of other compounds, such as cadmium on illite (B577164) clay, demonstrate the value of isotopic exchange experiments in determining the reversibility of sorption processes. uu.nl Similar principles can be applied to studies with this compound to differentiate between adsorbed molecules that are readily exchangeable with the solution phase and those that are more strongly bound. This information is crucial for predicting the long-term fate and potential for remobilization of 4-chlorophenol in the environment.

Influence of Deuteration on Sorption Kinetics and Thermodynamics

The substitution of hydrogen with deuterium can have a subtle but measurable effect on the kinetics and thermodynamics of sorption processes. This is known as the kinetic isotope effect (KIE). The C-D bond is slightly stronger than the C-H bond, which can lead to differences in reaction and interaction rates. libretexts.org

While specific studies on the influence of deuteration on the sorption kinetics and thermodynamics of 4-chlorophenol are not prevalent in the searched literature, the principles of the KIE suggest that such effects could exist. For instance, if the rate-limiting step of a sorption process involves the breaking of a C-H bond on the phenol ring (which is unlikely for simple physical adsorption but could be relevant in chemosorption), then the deuterated compound would be expected to sorb at a slightly different rate.

Thermodynamic studies of the adsorption of non-deuterated 4-chlorophenol on resins like Amberlite XAD-4 have shown the process to be exothermic and spontaneous. researchgate.net The thermodynamic constants, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insights into the nature of the adsorption process. researchgate.net A comparative study using this compound could reveal subtle differences in these thermodynamic parameters, providing a deeper understanding of the intermolecular forces driving the sorption process.

Chemical Transformation Processes in Aquatic and Soil Systems

This compound serves as a valuable tool for investigating the chemical transformation of chlorophenols in the environment, including processes like hydrolysis and oxidation.

Hydrolysis and Oxidation Reactions

4-chlorophenol can be degraded through various advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals (•OH). rsc.orgrsc.orgresearchgate.net These radicals can attack the aromatic ring of 4-chlorophenol, leading to its degradation. rsc.orgrsc.org The Fenton process, which uses hydrogen peroxide and an iron catalyst, is one such AOP that has been shown to be effective in degrading 4-chlorophenol. rsc.orgrsc.org Studies have shown that the degradation efficiency is influenced by factors such as pH, with optimal degradation often occurring in acidic conditions. rsc.org

The degradation of 4-chlorophenol can also be achieved using other AOPs, such as those involving persulfate activation or dielectric barrier discharge plasma. nih.govnih.gov In these systems, various reactive oxygen species contribute to the degradation process. nih.gov The use of this compound in such studies would allow for detailed mechanistic investigations, helping to identify the primary sites of radical attack and the subsequent reaction pathways by analyzing the deuterated and non-deuterated products.

Role of Deuterium in Reaction Rate Determination

The kinetic isotope effect (KIE) is a key principle that can be exploited using this compound to determine reaction mechanisms. The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. For deuterium, the C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org

Computational and Theoretical Investigations of 4 Chlorophenol D4

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, molecular properties, and reactivity of 4-Chlorophenol-d4.

Density Functional Theory (DFT) Studies on Deuterium (B1214612) Substitution Effects

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies can predict how the replacement of the four aromatic hydrogens with deuterium atoms affects its molecular properties and reactivity.

While specific DFT studies exclusively focused on this compound are not abundant in publicly available literature, the principles can be inferred from studies on similar deuterated phenolic compounds. The substitution of protium (B1232500) (¹H) with deuterium (²H) primarily impacts properties related to vibrational frequencies and zero-point energies due to the mass difference. This, in turn, can have subtle but significant effects on bond lengths, bond angles, and electronic distribution.

Research on other deuterated phenols suggests that the primary geometric parameters are only slightly altered by deuteration. However, the change in vibrational modes can influence the molecule's reactivity. For instance, studies on the hydrogen atom transfer (HAT) reactions of phenols have shown that the kinetic isotope effect (KIE), the ratio of the rate constant for the hydrogenated versus the deuterated compound (kH/kD), can be significant. acs.orglibretexts.org This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break. libretexts.org

DFT calculations can be employed to compute various molecular descriptors that provide insights into the reactivity of this compound compared to its non-deuterated counterpart. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various reactivity indices derived from conceptual DFT. mdpi.com

Table 1: Computed Properties of 4-Chlorophenol (B41353) and this compound

Property4-ChlorophenolThis compoundSource
Molecular Formula C₆H₅ClOC₆H₅ClO nih.govnih.gov
Molecular Weight 128.55 g/mol 132.58 g/mol nih.govnih.gov
XLogP3 2.42.4 nih.govnih.gov
Exact Mass 128.0028925 Da132.0279995 Da nih.govnih.gov
Topological Polar Surface Area 20.2 Ų20.2 Ų nih.govnih.gov
Heavy Atom Count 88 nih.govnih.gov

This table presents a comparison of some basic computed properties for 4-Chlorophenol and its deuterated isotopologue, this compound. The data is sourced from the PubChem database.

Vibrational Spectroscopy Simulations and Isotopic Shifts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key experimental technique for identifying molecules and studying their structure. Computational simulations of vibrational spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational modes.

For this compound, the most significant impact of deuterium substitution is observed in its vibrational spectrum. The frequencies of vibrational modes involving the movement of the deuterium atoms will be lower than the corresponding modes for hydrogen atoms in 4-Chlorophenol. This is a direct consequence of the increased mass of deuterium.

Studies on deuterated phenols have shown that the O-H stretching frequency is largely unaffected by deuteration of the aromatic ring. acs.org However, the C-D stretching and bending vibrations will appear at significantly lower wavenumbers compared to the C-H vibrations. These isotopic shifts can be accurately predicted using DFT calculations. acs.org

Anharmonic oscillator local mode calculations are often employed to accurately predict the frequencies and intensities of OH- and OD-stretching transitions. acs.org These calculations can reveal couplings between different vibrational modes, such as the interaction between C-H/C-D stretching vibrations and other modes, which can influence intramolecular vibrational redistribution (IVR). nih.gov

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for a Model Deuterated Phenol (B47542)

Vibrational ModeUnsubstituted Phenol (cm⁻¹)Ring-Deuterated Phenol (cm⁻¹)Isotopic Shift (cm⁻¹)
C-H Stretch (aromatic) ~3000-3100N/AN/A
C-D Stretch (aromatic) N/A~2200-2300~800-900
O-H Stretch ~3650~3650~0

This table provides an illustrative example of the expected isotopic shifts in the vibrational frequencies upon deuteration of the aromatic ring of a phenol molecule, based on general principles and data from related compounds. The exact values for this compound would require specific calculations.

Elucidation of Reaction Mechanisms at the Molecular Level

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for various reactions, identify transition states, and calculate activation energies. This allows for a comparison of reaction pathways and rates with the non-deuterated compound.

The degradation of chlorophenols in the environment often proceeds through reactions with hydroxyl radicals (•OH). researchgate.net DFT calculations can model the addition of •OH to the aromatic ring of this compound and the subsequent reaction steps. The substitution of hydrogen with deuterium is not expected to significantly alter the initial electrophilic attack of the hydroxyl radical on the aromatic ring. However, subsequent steps that may involve the cleavage of a C-D bond would exhibit a kinetic isotope effect. libretexts.org

Studies on the oxidation of chlorophenols have identified various intermediates and products. nih.gov Computational modeling can help to rationalize the formation of these species and predict the branching ratios for different reaction channels. The presence of deuterium can serve as a label to track the fate of specific atoms during the reaction, providing valuable mechanistic insights. nih.gov

Molecular Dynamics Simulations for Environmental Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in water. tandfonline.com These simulations can provide a dynamic picture of how this compound interacts with its environment at the molecular level.

The substitution of hydrogen with deuterium can lead to subtle changes in intermolecular interactions. For instance, hydrogen bonds involving deuterium (D-bonds) are generally considered to be slightly stronger than those involving protium (H-bonds). nih.gov MD simulations can quantify these differences and assess their impact on the solubility and partitioning behavior of this compound.

Furthermore, MD simulations can be used to study the aggregation of this compound molecules in solution and their adsorption onto environmental surfaces, such as soil organic matter or mineral surfaces. tandfonline.comaston.ac.uk These simulations can provide insights into the partitioning and transport of the compound in the environment.

Predictive Modeling of Environmental Fate and Transport

Predictive models are essential tools for assessing the environmental fate and transport of chemical compounds. These models use the physicochemical properties of a substance to estimate its distribution and persistence in different environmental compartments, such as air, water, soil, and biota.

For this compound, predictive models like CalTOX can be used to estimate its environmental fate. aaqr.org However, the input parameters for these models, such as vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow), would need to be specifically determined or estimated for the deuterated compound.

The development of quantitative structure-activity relationship (QSAR) models can also aid in predicting the properties and environmental fate of this compound. europa.eu These models correlate the molecular structure of a compound with its properties and can be trained on data from a range of similar compounds, including other halogenated and deuterated phenols.

Application of 4 Chlorophenol D4 in Reference Materials and Proficiency Testing

Development of Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with established property values, used to validate and calibrate analytical methods, assess the performance of laboratories, and ensure the traceability of measurement results. summitpharma.co.jp The development of CRMs for organic micropollutants often involves the use of isotopically labeled analogues to ensure the accuracy of the certified values.

4-Chlorophenol-d4 is an ideal candidate for use as an internal standard in the production and certification of reference materials. iteh.aiiteh.ai In this context, a known quantity of this compound is added to the material being prepared as a CRM (e.g., a soil or water sample). During the certification process, which involves analysis by multiple laboratories using various methods, the response of the native (non-labeled) chlorophenols is measured relative to the response of the added this compound. lgcstandards.com This isotope dilution mass spectrometry (IDMS) approach is a primary ratio method that can yield results with very low uncertainty.

The use of a deuterated standard like this compound corrects for the loss of analyte during sample extraction and cleanup, as well as for variations in instrument sensitivity. mdpi.comresearchgate.net Because the deuterated standard is chemically almost identical to its non-labeled counterpart, it behaves similarly throughout the analytical procedure. lgcstandards.com This ensures that the final certified value of the native chlorophenols in the CRM is accurate and traceable. CRMs themselves can also be solutions of this compound, intended for use by laboratories to prepare their own calibration standards. accustandard.com These CRMs are produced under strict quality systems, such as ISO 17034, which guarantees their certified concentration and associated uncertainty. summitpharma.co.jpperlan.com.pl

Table 1: Example Characteristics of this compound as a Certified Reference Material This table is illustrative and compiles typical data for such a product.

Parameter Description Relevance in Analytical Chemistry
Compound Name This compound The deuterated analogue of 4-Chlorophenol (B41353).
CAS Number 344331-71-3 A unique identifier for the specific chemical substance.
Chemical Formula C₆HD₄ClO Indicates the elemental composition, with 'D' representing deuterium (B1214612).
Certification ISO 17034 Indicates production under an accredited quality system for reference material producers. summitpharma.co.jpperlan.com.pl
Format Solution in a specified solvent (e.g., Methanol, Methylene Chloride) Provided in a stable and easy-to-use format for laboratory applications. accustandard.com
Certified Concentration A specified value with an uncertainty budget (e.g., 100.0 ± 0.5 µg/mL) Allows for its use in preparing accurate quantitative calibration curves and for sample fortification. perlan.com.pl
Primary Application Internal standard for isotope dilution analysis by GC-MS or LC-MS. Used to improve the accuracy and precision of measurements by correcting for procedural losses and instrument variability. mdpi.com

Role in Inter-laboratory Comparison Studies

Inter-laboratory comparison (ILC) studies, also known as proficiency tests (PTs), are a critical component of external quality control for analytical laboratories. europa.eueuropa.eu In these studies, a central organizer distributes identical test samples to multiple participating laboratories. The laboratories analyze the samples and report their results, which are then compared to a reference value to assess their performance. europa.eu

The use of this compound is instrumental in ensuring the fairness and accuracy of such comparisons, particularly for the analysis of chlorophenols. When included as an internal standard, it allows for the normalization of results, mitigating the impact of systematic and random errors that can vary significantly between laboratories. thermofisher.com These variations can arise from differences in extraction efficiency, instrumentation, or calibration procedures. mdpi.com

In a typical ILC for chlorophenols, the organizer would provide a test material (e.g., spiked water or sediment) and might also supply a solution of this compound to be used as the internal standard. Each laboratory adds a precise amount of the standard to the sample at the beginning of their analytical process. By calculating the ratio of the native analyte response to the internal standard response, the between-laboratory variability caused by the analytical process itself is significantly reduced. lgcstandards.com This allows the ILC to more accurately assess a laboratory's ability to perform the measurement, rather than being confounded by matrix effects or recovery issues. The performance is often expressed as a z-score, which indicates how far a laboratory's result deviates from the assigned value. europa.eueuropa.eu

Table 2: Illustrative Data Correction in an Inter-laboratory Study Using this compound This table demonstrates the principle of internal standard correction. Data is hypothetical.

Laboratory Raw Analyte Area (4-Chlorophenol) Internal Standard Area (this compound) Response Ratio (Analyte/IS) Calculated Concentration (µg/L) Assigned Value (µg/L) Performance (z-score)
Lab A 85,000 98,000 0.867 9.9 10.0 -0.2
Lab B 65,000 74,000 0.878 10.1 10.0 +0.2
Lab C 95,000 110,000 0.864 9.8 10.0 -0.4
Lab D (Error) 40,000 81,000 0.494 5.6 10.0 -8.8

Note: The Response Ratio normalizes the raw signal, correcting for variations in sample injection volume or extraction efficiency. Lab B had lower raw signals but achieved a correct result due to proper internal standard use, while Lab D's result shows a significant deviation, indicating a potential issue beyond simple recovery loss.

Standardization of Analytical Methods for Chlorophenols

Standardized analytical methods, such as those published by the U.S. Environmental Protection Agency (EPA) or the International Organization for Standardization (ISO), are essential for producing consistent and comparable data across different times and locations. epa.govepa.gov The incorporation of isotopically labeled internal standards is a hallmark of high-quality quantitative methods for organic compounds.

This compound is specified or recommended as an internal standard in several standard methods for the determination of chlorophenols in various matrices like textiles, water, and soil. iteh.aiiteh.ai For example, European standard EN 17134-2, which describes a method for determining chlorophenols in textiles, allows for the use of this compound as an internal standard for monochlorophenols. iteh.ai Its role is to correct for the analyte losses that may occur during the sample extraction and derivatization steps required by the method. iteh.ai

The principle of using a deuterated internal standard is foundational to many regulatory methods. thermofisher.com For instance, EPA methods for analyzing semivolatile organic compounds by gas chromatography/mass spectrometry (GC-MS) rely heavily on isotopically labeled standards to ensure data quality. epa.gov In these methods, the internal standard is added to every sample, blank, and calibration standard. epa.gov The quantification of the target analyte is then based on the relative response factor between the native compound and its labeled analogue. This approach ensures that the analytical results meet stringent quality control criteria for accuracy and reproducibility, making the data legally defensible and scientifically sound. researchgate.netaccustandard.com

Table 3: Key Parameters of a Standardized GC-MS Method for Chlorophenols This table summarizes typical components of a standardized method employing an internal standard like this compound.

Parameter Specification Purpose
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) Provides separation and selective detection of target analytes.
Internal Standard This compound (for monochlorophenols) Corrects for variability in extraction, derivatization, and instrument response. iteh.ai
Sample Preparation Solvent extraction, followed by derivatization (e.g., acetylation) Converts polar phenols into less polar derivatives suitable for GC analysis. iteh.ai
Calibration Multi-point calibration curve of relative response (analyte/IS) vs. concentration ratio. Establishes the quantitative relationship between the signal and the amount of analyte.
Quality Control Laboratory Fortified Blanks, Matrix Spikes, Surrogate Standards Monitors method performance, accuracy, and matrix interference. accustandard.com
Limit of Quantification Method-specific, often in the low ng/L to µg/L range Defines the lowest concentration that can be reliably quantified. researchgate.net

Future Research Directions and Emerging Applications of 4 Chlorophenol D4

Integration with Advanced Omics Technologies

The burgeoning fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in biological systems, increasingly rely on high-precision quantitative techniques. universiteitleiden.nlresearchgate.net 4-Chlorophenol-d4 and other deuterated standards are becoming indispensable in these "omics" technologies. resolvemass.cairisotope.com They are used as internal standards to correct for variations in sample extraction efficiency and instrument response, which is crucial for obtaining reliable quantitative data in complex biological matrices. clearsynth.comcaymanchem.com

In metabolomics, for instance, researchers use stable isotope-labeled compounds to track metabolic pathways and quantify endogenous metabolites. researchgate.net The use of deuterated standards like this compound, often in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the accurate measurement of related phenolic compounds that may be present in trace amounts. irisotope.comcaymanchem.com Future research will likely focus on expanding the library of deuterated standards to cover a wider range of metabolites and developing standardized protocols for their use in large-scale ecotoxicogenomic studies, which investigate the effects of environmental toxicants at the genomic and metabolic levels. scholaris.calgcstandards.com

Development of Novel Analytical Platforms

The demand for highly sensitive and selective detection of environmental pollutants has driven the development of novel analytical platforms. This compound plays a key role in the validation and application of these advanced methods. Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilize deuterated internal standards to achieve detection limits in the nanogram-per-liter range for chlorophenols in complex samples like seawater. researchgate.net

Recent innovations include the coupling of solid-phase extraction (SPE) with high-resolution mass spectrometry (HRMS) and stable isotopic labeling (SIL) to identify previously unknown amino-containing contaminants in water at trace levels. acs.org This combinatorial approach, where deuterated standards are crucial for data prioritization and quantification, demonstrates a powerful strategy for environmental analysis. acs.org Future platforms may integrate automated sample preparation, advanced separation techniques, and next-generation mass spectrometers to provide even faster and more comprehensive analysis of pollutants, with this compound serving as a benchmark for method performance. chromatographyonline.comnih.gov

Broader Applications in Isotope Geochemistry and Environmental Forensics

Beyond routine environmental monitoring, this compound is finding applications in the specialized fields of isotope geochemistry and environmental forensics. Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the stable isotopic ratios of individual organic compounds to trace their origins and understand their transformation in the environment. mdpi.comiaea.org By comparing the isotopic signature of a contaminant in a sample to potential sources, scientists can perform "chemical fingerprinting" to allocate sources of pollution. mdpi.comserdp-estcp.mil

While CSIA typically focuses on natural abundance variations of isotopes like ¹³C and ²H, the use of deuterated standards is essential for the accurate quantification of the target compounds during the analysis. geoscienceworld.orgmdpi.com In environmental forensics, determining the precise concentration of pollutants like 4-chlorophenol (B41353) is a critical piece of evidence. Future research is expected to further refine CSIA methods for chlorinated phenols, using this compound to improve accuracy and enable more definitive source tracking and assessment of natural attenuation processes in contaminated sites. researchgate.net

Q & A

Basic Research Questions

Q. What is the role of 4-Chlorophenol-d4 as an internal standard in analytical chemistry?

  • Methodological Answer : this compound is used as a deuterated internal standard in isotope dilution mass spectrometry (IDMS) to improve quantification accuracy. Its deuterated structure minimizes matrix effects and co-elution interferences. For example, in liquid chromatography (LC), it compensates for analyte loss during extraction by matching the chemical behavior of non-deuterated 4-chlorophenol while providing distinct mass spectral peaks. Typical working concentrations range from 0.2 mg/mL in solvents like methanol or dichloromethane, as noted in analytical protocols .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store this compound in sealed, light-resistant containers at 2–8°C to prevent degradation. Use chemical fume hoods during preparation to avoid inhalation, and wear nitrile gloves and lab coats to prevent dermal exposure. Safety Data Sheets (SDS) compliant with GHS standards should be obtained from suppliers to verify storage compatibility with facility engineering controls (e.g., corrosion-resistant storage cabinets) .

Q. How should researchers validate the purity of this compound for quantitative studies?

  • Methodological Answer : Validate purity using nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (>98% isotopic enrichment) and gas chromatography-mass spectrometry (GC-MS) to detect non-deuterated impurities. Cross-reference results with certified reference materials (CRMs) and batch-specific Certificates of Analysis (COA), which detail residual solvents (e.g., ≤0.1% CH2Cl2) and stability under defined storage conditions .

Advanced Research Questions

Q. How can isotopic effects influence the environmental degradation studies of this compound?

  • Methodological Answer : Deuterium substitution alters bond dissociation energies, potentially slowing degradation kinetics compared to non-deuterated analogs. To assess this, conduct parallel experiments using 4-chlorophenol and this compound in simulated environmental matrices (e.g., soil or water). Monitor degradation rates via LC-MS/MS and compare kinetic isotope effects (KIEs) using Arrhenius plots. Note that KIEs >2.0 suggest significant isotopic influence on reaction mechanisms .

Q. What parameters should be optimized when developing a LC-MS method for this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Use a C18 column with 2.6 µm particle size for high-resolution separation.
  • Ionization Mode : Electrospray ionization (ESI) in negative mode enhances sensitivity for chlorophenols.
  • Mobile Phase : Methanol/water (70:30 v/v) with 0.1% formic acid improves peak symmetry.
  • Calibration Range : 0.1–50 ng/mL, validated against NIST-traceable standards.
    Data should include error bars (SD <5%) and recovery rates (85–115%) in spiked samples .

Q. How can researchers resolve discrepancies in this compound quantification across laboratories?

  • Methodological Answer : Harmonize protocols using interlaboratory studies (ILS) with blinded replicates. Apply statistical tools (e.g., ANOVA or Grubbs’ test) to identify outliers. Cross-validate results against peer-reviewed methods from the Toxicological Profile for Chlorophenols or IARC Monographs, which standardize extraction techniques (e.g., solid-phase extraction at pH 2.0) and detection limits (e.g., 0.01 µg/L in water) .

Q. What strategies are effective for assessing the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use microcosm studies to model partitioning behavior. Measure log Kow (octanol-water coefficient) via shake-flask assays and soil adsorption coefficients (Kd) using batch equilibrium tests. Combine with fugacity models to predict distribution in water, sediment, and biota. Reference EPA SW-846 Method 8270 for GC-MS quantification in environmental samples .

Q. How can isotopic purity be maintained during the synthesis of this compound?

  • Methodological Answer : Synthesize via acid-catalyzed H/D exchange using D2O and deuterated hydrochloric acid (DCl). Monitor exchange efficiency using high-resolution mass spectrometry (HRMS) to ensure <2% protiated contamination. Post-synthesis, purify via preparative HPLC with deuterated solvents (e.g., D3-methanol) to prevent back-exchange. Document isotopic enrichment in batch records using qNMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.